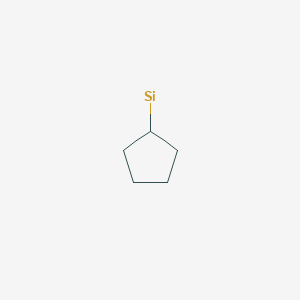

Silane, cyclopentyl-

Description

Contextualization within Organosilicon Chemistry and Material Science

Organosilicon chemistry, a field that studies compounds containing carbon-silicon bonds, forms the foundation for understanding cyclopentylsilane (B15369427). Silicon, located just below carbon in the periodic table, shares some of its chemical properties but also exhibits unique characteristics that chemists have harnessed for a multitude of applications. ias.ac.in A key feature of organosilicon chemistry is the strength of the silicon-oxygen bond, which drives many of its chemical transformations. ias.ac.in This field has given rise to a vast array of compounds, from everyday silicones to highly specialized reagents used in complex organic syntheses. ias.ac.inlkouniv.ac.in

In the broader context of material science, which investigates the relationship between the structure, processing, and properties of materials, organosilicon compounds like cyclopentylsilane are of growing interest. wikipedia.orgsutd.edu.sg Material science is an interdisciplinary field that draws from chemistry, physics, and engineering to create new materials with specific functions. wikipedia.org Cyclopentylsilane derivatives serve as precursors for producing silicon-containing films and polymers with tailored properties. journalpsij.comchemicalbook.com The ability to precisely control the molecular structure of these precursors allows for the fine-tuning of the final material's characteristics, a central goal in materials engineering. sutd.edu.sg

Significance of Cyclopentyl Moieties in Chemical Design

The cyclopentyl group, a five-membered aliphatic ring, imparts specific properties to the molecules it is a part of. Its non-planar, puckered conformation can influence the three-dimensional structure and, consequently, the reactivity and biological activity of a compound. acs.orgacs.org In drug design and medicinal chemistry, the incorporation of a cyclopentyl moiety can affect a molecule's lipophilicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile. ontosight.ai

The cyclopentyl ring can also play a favorable role in the interaction of a molecule with biological targets. For instance, studies have shown that attaching a cyclopentyl ring to certain molecular scaffolds can enhance their inhibitory effects on enzymes like chorismate mutase, which is crucial for the survival of some bacteria. nih.gov Furthermore, the hydrophobicity introduced by the cyclopentyl group can influence a compound's solubility in various solvents, a critical consideration in both synthetic and biological applications. vulcanchem.com

Overview of Key Research Domains for Cyclopentylsilane Compounds

Research involving cyclopentylsilane and its derivatives is concentrated in several key areas, primarily driven by their utility as building blocks and precursors.

One major domain is the synthesis of advanced materials. Cyclopentylsilane derivatives, such as trichloro(cyclopentyl)silane, are used as precursors for creating polyhedral oligomeric silsesquioxanes (POSS). chemicalbook.com These are cage-like molecules that can be incorporated into polymers to significantly enhance their thermal and mechanical properties. chemicalbook.com Another significant application is in the deposition of silicon-containing films. journalpsij.com Liquid cyclopentasilane, for example, has been investigated as a precursor for depositing pure polycrystalline silicon films, which are essential components in the manufacturing of solar cells and other electronic devices. journalpsij.comgoogle.com The use of such liquid precursors can offer advantages in processing, such as the ability to form uniform, crack-free films over large areas. journalpsij.com

In the realm of organic synthesis, cyclopentylsilane derivatives are valuable intermediates. The synthesis of the parent compound, cyclopentylsilane, can be achieved through the reaction of iodosilane (B88989) with cyclopentylmagnesium bromide. capes.gov.br More complex derivatives, like trichlorocyclopentylsilane, are synthesized via the hydrosilylation of cyclopentene (B43876) with trichlorosilane (B8805176). prepchem.com These compounds can then be further modified to create a variety of organosilicon reagents.

Compound Information

Below is a table of the chemical compounds mentioned in this article.

| Compound Name |

| Cyclopentylsilane |

| Trichloro(cyclopentyl)silane |

| Iodosilane |

| Cyclopentylmagnesium bromide |

| Cyclopentene |

| Trichlorosilane |

| Polyhedral oligomeric silsesquioxanes (POSS) |

| Cyclopentasilane |

| 2-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)propionyl chloride |

| Cyclopentylamine |

| N-Cyclopentylformamide |

| Pyrazolo[4,3-d]pyrimidinones |

| 2,3-dihydroquinazolin-4(1H)-ones |

| Disilane |

| Cyclopentyl methyl ether |

| Tetrahydrofuran (B95107) |

| Chromone |

| Silicon tetrachloride |

| Methylchlorosilanes |

Below is a data table detailing the synthesis and properties of Trichloro(cyclopentyl)silane.

| Property | Value | Reference |

| Synthesis Method | Hydrosilylation of cyclopentene and trichlorosilane | |

| Molecular Formula | C₅H₉Cl₃Si | |

| Molecular Weight | 203.57 g/mol | |

| Appearance | Liquid | |

| Boiling Point | 181 °C | |

| Density | 1.226 g/mL at 25 °C | |

| Refractive Index | n20/D 1.469 |

This interactive table summarizes key information regarding Trichloro(cyclopentyl)silane.

Structure

2D Structure

Properties

InChI |

InChI=1S/C5H9Si/c6-5-3-1-2-4-5/h5H,1-4H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCEVJNUZWXZOMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)[Si] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00422602 | |

| Record name | Cyclopentylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00422602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80249-74-7 | |

| Record name | Cyclopentylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00422602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Pathway Development for Cyclopentylsilane Derivatives

Hydrosilylation Reactions in Cyclopentylsilane (B15369427) Synthesis

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, stands as a prominent method for synthesizing alkylsilanes. wikipedia.org In the context of cyclopentylsilane synthesis, this typically involves the reaction of cyclopentene (B43876) with a suitable hydrosilane in the presence of a catalyst. A key example is the synthesis of trichloro(cyclopentyl)silane, a precursor for polyhedral oligomeric silsesquioxanes (POSS), which is achieved through the hydrosilylation of cyclopentene with trichlorosilane (B8805176). chemicalbook.com

A typical procedure involves charging an autoclave with cyclopentene and trichlorosilane, followed by the addition of a catalyst. For instance, a reaction with 0.204 moles of cyclopentene and 0.185 moles of trichlorosilane, catalyzed by a chloroplatinic acid solution in isopropyl alcohol, can be stirred at 150°C for 30 minutes to yield cyclopentyl trichlorosilane quantitatively. prepchem.com

The choice of catalyst is crucial for controlling the efficiency and selectivity of the hydrosilylation reaction. Platinum-based catalysts, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst, are widely used in industrial applications due to their high activity. mdpi.comqualitas1998.net These catalysts facilitate the anti-Markovnikov addition of the silane (B1218182) to the alkene, meaning the silicon atom attaches to the terminal carbon. wikipedia.org

Beyond traditional platinum catalysts, research has explored more earth-abundant and cost-effective alternatives. nih.gov Nickel-based catalysts, for instance, have shown promise. A combination of NiCl₂·6H₂O and tBuOK can catalyze the hydrosilylation of terminal alkenes with excellent anti-Markovnikov selectivity. organic-chemistry.org Nickel pincer complexes have also been developed for the hydrosilylation of alkenes with alkoxy hydrosilanes. organic-chemistry.org Furthermore, (NHC)Ni(0) (N-heterocyclic carbene) complexes have been demonstrated to be effective for the branched-selective hydrosilylation of alkenes. acs.org

Iron-based catalysts represent another important class. Cationic iron complexes have been shown to be highly efficient for the hydrosilylation of terminal alkenes by primary silanes at room temperature. rsc.org The use of pincer iron complexes with electron-donating ligands also promotes anti-Markovnikov alkene hydrosilylation. organic-chemistry.org

The selectivity of the hydrosilylation can be influenced by the catalyst system. For example, while platinum-catalyzed hydrosilylation of terminal alkynes typically proceeds with cis-addition to yield (E)-alkenylsilanes, copper-catalyzed systems have been developed for the selective synthesis of (E)-allylsilanes from terminal allenes. libretexts.orgnih.gov

The most widely accepted mechanism for hydrosilylation catalyzed by transition metals is the Chalk-Harrod mechanism. wikipedia.orgmdpi.com This mechanism involves the following key steps:

Oxidative Addition: The hydrosilane oxidatively adds to the low-valent metal center.

Alkene Coordination: The alkene coordinates to the resulting metal-silyl-hydride complex.

Migratory Insertion: The alkene inserts into the metal-hydride bond (or in some variations, the metal-silyl bond).

Reductive Elimination: The resulting alkylsilyl metal complex undergoes reductive elimination to release the alkylsilane product and regenerate the active catalyst.

Variations of this mechanism exist. For example, a modified Chalk-Harrod mechanism involves the insertion of the alkene into the M-Si bond. wikipedia.org In some cases, side reactions such as β-hydride elimination can lead to the formation of vinyl or allylic silanes. wikipedia.org

Recent studies have also proposed alternative mechanistic pathways. For instance, some reactions may proceed through the formation of silyl (B83357) radicals. chimia.ch In the case of (NHC)Ni(0)-catalyzed hydrosilylation, deuterium-labeling studies support a Chalk-Harrod-type mechanism where the alkene reversibly inserts into a Ni-H bond. acs.org The rate-determining step in this system is suggested to be migratory insertion and/or reductive elimination. acs.org

Catalyst Systems for Selective Hydrosilylation

Grignard-Based Synthetic Routes to Cyclopentylsilanes

Grignard reagents offer a classic and versatile method for forming carbon-silicon bonds. This approach involves the reaction of a cyclopentylmagnesium halide with a silicon halide. For example, cyclopentylsilane can be synthesized by reacting iodosilane (B88989) with cyclopentylmagnesium bromide. capes.gov.br This method provides a direct route to cyclopentylsilane itself, which, like cyclopropylsilane, shows no reaction with oxygen or water. capes.gov.br

The success of a Grignard reaction is highly dependent on the reaction conditions. The formation of the Grignard reagent, cyclopentylmagnesium halide, requires an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to stabilize the organometallic species. libretexts.org The reaction should be carried out under an inert atmosphere, such as nitrogen or argon, to prevent reaction with oxygen. bethunecollege.ac.in

The choice of precursors is also critical. The reactivity of the alkyl halide used to form the Grignard reagent generally increases in the order Cl < Br < I. libretexts.org For the silicon-containing precursor, a variety of halosilanes can be used, depending on the desired final product. For the synthesis of the parent cyclopentylsilane, a simple halosilane like iodosilane is employed. capes.gov.br

Optimizing the reaction involves strategies such as screening different Grignard reagents and optimizing the reaction temperature and time. numberanalytics.com For instance, if the formation of the Grignard reagent is difficult, an entrainment method using methyl iodide can be employed to initiate the reaction. bethunecollege.ac.in

Hydrolysis and Alcoholysis of Cyclopentyl Trihalosilanes

Cyclopentyl trihalosilanes, often synthesized via hydrosilylation, are valuable intermediates that can be further functionalized through hydrolysis and alcoholysis. chemicalbook.com These reactions involve the replacement of the halogen atoms on the silicon with hydroxyl or alkoxy groups, respectively.

The hydrolysis of trichloro(cyclopentyl)silane is a key step in the preparation of polyhedral oligomeric silsesquioxanes (POSS). chemicalbook.com This process involves a controlled condensation reaction where the initially formed silanols react with each other to form Si-O-Si linkages, ultimately leading to the cage-like structure of POSS. These materials are used to enhance the thermo-mechanical properties of polymers. chemicalbook.com

Alcoholysis of cyclopentyl trihalosilanes provides a route to cyclopentyl alkoxysilanes. This derivatization can be used to modify the reactivity and solubility of the silane, or to introduce specific functional groups. For example, the reaction of cyclopentyltrichlorosilane with an alcohol will yield a cyclopentyl(alkoxy)silane.

The controlled nature of these condensation and derivatization reactions is crucial for obtaining the desired products. The stoichiometry of the reactants, the reaction temperature, and the presence of catalysts can all influence the outcome of the reaction, allowing for the synthesis of a wide range of cyclopentylsilane derivatives with tailored properties.

Novel Synthetic Approaches for Functionalized Cyclopentylsilanes

The development of novel synthetic methodologies for functionalized cyclopentylsilanes is driven by the need for advanced materials and pharmaceutical intermediates with precisely controlled three-dimensional structures. Modern synthetic strategies increasingly focus on achieving high levels of stereoselectivity and regioselectivity, enabling the synthesis of complex cyclopentylsilane derivatives from readily available starting materials. These approaches often employ sophisticated catalyst systems to control the formation of specific stereoisomers and regioisomers, which is crucial for their application in specialized fields.

Stereoselective and Regioselective Synthesis

A significant advancement in the synthesis of functionalized cyclopentylsilanes involves the palladium-catalyzed cyclization/hydrosilylation of 1,6-dienes. This method provides a powerful tool for constructing silylated cyclopentane (B165970) rings with a high degree of stereocontrol.

Research has demonstrated that cationic palladium complexes are effective catalysts for the cyclization/hydrosilylation of functionalized 1,6-dienes, leading to the formation of silylated cyclopentanes with excellent trans selectivity. acs.org For instance, catalyst systems generated from mixtures of (phen)PdMe2 and HBAr'4 or (phen)PdMe(Cl) and NaBAr'4 (where phen = 1,10-phenanthroline (B135089) and Ar' = 3,5-C6H3(CF3)2) have been shown to yield cyclopentane derivatives with a trans:cis diastereomeric ratio of typically greater than 50:1. acs.org This protocol is compatible with a variety of functional groups, including esters, ethers, amides, and sulfones. acs.org The choice of hydrosilane is also a factor, with unhindered trialkylsilanes generally providing the most consistent outcomes. acs.org

Furthermore, the asymmetric variant of this reaction has been successfully developed, enabling the synthesis of chiral cyclopentylsilane derivatives with high enantioselectivity. By employing a chiral palladium catalyst, such as one derived from (R)-(+)-4-isopropyl-2-(2-pyridinyl)-2-oxazoline [(R)-2], it is possible to achieve high enantiomeric excesses (ee). acs.org The enantioselectivity of the cyclization/hydrosilylation of dimethyl diallylmalonate with various functionalized silanes and disiloxanes has been investigated, with enantiomeric excesses reaching up to 93% ee with HSiMe2CHPh2. acs.org The structure of the silane plays a crucial role in determining the level of enantioselectivity. acs.org

The regioselectivity of these reactions is also noteworthy. In cases where the 1,6-diene possesses a trans-substituted olefin, the cyclization/hydrosilylation proceeds with the transfer of the silyl group to the less hindered olefinic carbon, thereby controlling the regiochemical outcome of the silylation. acs.org

The following table summarizes the stereoselective and regioselective synthesis of functionalized cyclopentylsilanes via palladium-catalyzed cyclization/hydrosilylation of 1,6-dienes.

Mechanistic Investigations of Cyclopentylsilane Reactivity and Transformation Pathways

Elucidation of Catalytic Mechanisms Involving Cyclopentylsilane (B15369427) Species

Catalytic processes involving cyclopentylsilane often proceed through complex mechanisms that can involve electron transfer, modulation of activation energies, and the silane (B1218182) acting as a reducing agent. These pathways are critical for transformations such as hydrosilylation and hydrogenation.

Electron transfer is a fundamental step in many chemical reactions catalyzed by or involving cyclopentylsilane. The transfer of an electron can initiate a reaction cascade, and its feasibility is governed by the redox potentials of the species involved. The energy required for this transfer, the activation energy, can be significantly influenced by the reaction environment and the presence of catalysts.

According to Marcus theory, the rate of electron transfer is dependent on the Gibbs free energy of the reaction (ΔG°) and the reorganization energy (λ), which is the energy required to change the geometries of the reactants and the solvent shell to that of the products. uni-siegen.denih.gov The activation energy (ΔG‡) for electron transfer can be described by the following equation:

ΔG‡ = (λ + ΔG°)² / 4λ nih.gov

This relationship highlights that the activation barrier is not solely dependent on the reaction's driving force but also on the structural and solvation changes that occur. uni-siegen.denih.gov In the context of cyclopentylsilane, catalysts can modulate this activation energy by stabilizing transition states or by altering the reorganization energy. For instance, in Frustrated Lewis Pair (FLP) catalyzed reactions, the Lewis acid and base components can interact with the reactants, thereby lowering the activation barrier for subsequent steps like hydrosilylation. rsc.orgrsc.org

The table below illustrates the conceptual relationship between the components of the Marcus equation and their effect on the reaction rate.

| Parameter | Description | Effect on Reaction Rate |

| ΔG° (Gibbs Free Energy) | The overall energy change of the reaction. A more negative value indicates a more favorable reaction. | A more negative ΔG° generally leads to a faster reaction rate, up to a certain point (the "inverted region"). uni-siegen.de |

| λ (Reorganization Energy) | The energy required to structurally reorganize the reactants and solvent molecules prior to electron transfer. uni-siegen.de | A smaller reorganization energy results in a faster reaction rate. uni-siegen.de |

| ΔG‡ (Activation Energy) | The energy barrier that must be overcome for the reaction to proceed. nih.gov | A lower activation energy leads to a faster reaction rate. |

This table provides a simplified overview of the Marcus theory of electron transfer.

Cyclopentylsilane can act as a potent reducing agent, particularly in the presence of a catalyst. Organosilanes, in general, can function as both ionic and free-radical reducing agents. researchgate.net The nature of the groups attached to the silicon atom can modify the character of the Si-H bond, influencing its hydridic character. researchgate.net

In many reductions, a hydrosilane such as cyclopentylsilane serves as a hydride donor. researchgate.netorganic-chemistry.org For example, in the reduction of carbonyl compounds, the reaction can be catalyzed by acids, where the silane delivers a hydride to a carbenium ion intermediate. researchgate.net Alternatively, fluoride (B91410) ion catalysis can be employed to generate a more hydridic silane species, enhancing its reducing power. researchgate.netgelest.com

Frustrated Lewis Pairs (FLPs) have been shown to catalyze the hydrosilylation of various substrates with hydrosilanes. rsc.orgrsc.org In these systems, the FLP activates the hydrosilane, facilitating the transfer of a hydride to the substrate. This has been applied in the metal-free hydrogenation of fulvenes, where a hydrosilylation/hydrogenation cascade is mediated by the hydrosilane. rsc.orgrsc.org

The following table summarizes the role of cyclopentylsilane as a reducing agent in different catalytic systems.

| Catalytic System | Substrate Example | Role of Cyclopentylsilane |

| Acid Catalysis | Aldehydes, Ketones | Hydride donor to a carbenium ion intermediate. researchgate.net |

| Fluoride Ion Catalysis | Aldehydes | Forms a more hydridic pentacoordinate silicon species. researchgate.netgelest.com |

| Frustrated Lewis Pairs (FLPs) | Fulvenes | Activated by the FLP to facilitate hydride transfer for hydrosilylation and subsequent hydrogenation. rsc.orgrsc.org |

This table illustrates the versatility of cyclopentylsilane as a reducing agent under different catalytic conditions.

Electron Transfer and Activation Energy Modulation

Oxidation Pathways of Cyclopentylsilane to Cyclopentylsiloxanes

The oxidation of cyclopentylsilane to form cyclopentylsiloxanes is a significant transformation. Siloxanes are compounds containing Si-O-Si linkages. The formation of these linkages often proceeds through the hydrolysis of a silicon-halogen or silicon-alkoxide bond to form a silanol (B1196071) (R₃SiOH), which can then condense with another silane molecule. libretexts.org

While specific studies on the detailed oxidation pathways of cyclopentylsilane are not extensively documented in the provided results, the general mechanism for the formation of siloxanes from silanes can be inferred. The process typically involves the following steps:

Oxidative Cleavage of Si-H bond: The initial step would likely involve the oxidation of the silicon-hydrogen bond to form a silicon-oxygen bond, potentially yielding a cyclopentylsilanol (c-C₅H₉SiH₂OH) or a related species.

Condensation: The newly formed silanol can then undergo condensation with another molecule of cyclopentylsilane or another silanol molecule. This condensation reaction, often catalyzed by acids or bases, eliminates a molecule of water or hydrogen gas to form a Si-O-Si bond, leading to the formation of a disiloxane.

Polymerization: This condensation process can continue, leading to the formation of longer chain or cyclic cyclopentylsiloxanes. libretexts.org

The specific oxidant and reaction conditions will heavily influence the reaction pathway and the final products.

Reduction Reactions Leading to Cyclopentylsilane Derivatives

While cyclopentylsilane itself is often used as a reducing agent, it can also be a product of reduction reactions. For instance, a substituted cyclopentylsilane can be formed through the reduction of a functionalized cyclopentene (B43876) derivative.

In a study involving the Frustrated Lewis Pair (FLP) catalyzed hydrogenation of dimethyl-substituted allyl silanes, an unexpected protodesilylation was observed. rsc.org This led to the development of a triple reaction cascade: hydrosilylation, followed by hydrogenation, and then protodesilylation, ultimately yielding iso-propyl cyclopentene. rsc.org A key intermediate in this cascade is a saturated iso-propyl substituted cyclopentylsilane. rsc.orgrsc.org However, attempts to isolate this saturated cyclopentylsilane by prolonging the reaction time or increasing the temperature resulted in its dehydrosilylation. rsc.orgrsc.org

This example illustrates that while the formation of a cyclopentylsilane derivative via reduction is possible, the stability of the product and the potential for subsequent reactions must be considered.

Nucleophilic Substitution Reactions at the Silicon Center

Nucleophilic substitution at the silicon center of cyclopentylsilane and its derivatives is a fundamental reaction pathway. googleapis.comgoogleapis.com Unlike carbon, which typically undergoes substitution via a backside attack (Sₙ2 mechanism) with a single transition state, substitution at silicon often proceeds through a pentacoordinate intermediate. researchgate.net This difference arises from the larger size of the silicon atom and the accessibility of its d-orbitals, which can accommodate a fifth ligand.

The mechanism of nucleophilic substitution at silicon can proceed with either retention or inversion of configuration at the silicon center, depending on the nature of the nucleophile, the leaving group, and the solvent. ic.ac.uk

Inversion of Configuration: This pathway involves the nucleophile attacking along the axial position of a trigonal bipyramidal intermediate, with the leaving group also in an axial position. ic.ac.uk

Retention of Configuration: This mechanism can occur via a process known as pseudorotation, where the initial pentacoordinate intermediate rearranges to place the leaving group in an axial position for departure. ic.ac.uk

Computational studies have shown that for certain reactions, such as the reaction of a tetra-alkyl ammonium (B1175870) fluoride with a silyl (B83357) ether, the pathway leading to inversion of configuration is energetically more favorable. ic.ac.uk

The following table summarizes key aspects of nucleophilic substitution at a silicon center.

| Feature | Description |

| Intermediate | Typically proceeds through a stable or transient pentacoordinate trigonal bipyramidal intermediate. researchgate.net |

| Stereochemistry | Can result in either inversion or retention of configuration at the silicon center. ic.ac.uk |

| Influencing Factors | The outcome (inversion vs. retention) is influenced by the nucleophile, leaving group, and solvent. ic.ac.uk |

This table highlights the distinct characteristics of nucleophilic substitution at silicon compared to carbon.

Advanced Catalytic Applications of Cyclopentylsilane in Polymer Science

Cyclopentylsilane (B15369427) as an External Donor in Ziegler-Natta Polymerization Catalysis

In the realm of Ziegler-Natta catalysis, external donors are indispensable for producing highly isotactic polypropylene (B1209903) with desirable properties. mdpi.comresearchgate.net These donors, typically organosilicon compounds, interact with the catalyst components to enhance stereospecificity and influence polymer characteristics. mdpi.comfree.fr Cyclopentylsilane derivatives, such as dicyclopentyldimethoxysilane (B162888) (D-donor) and bis(ethylamino)di-cyclopentyl silane (B1218182) (T01 donor), have been extensively studied for their impact on olefin polymerization. mdpi.comuwaterloo.camdpi.com

Influence on Olefin (e.g., Propylene (B89431), Ethylene) Polymerization Activity

The structure of the external donor significantly affects the activity of the Ziegler-Natta catalyst. In propylene polymerization, dicyclopentyldimethoxysilane (D-donor) has been shown to yield high catalyst activity. uwaterloo.ca When compared to other external donors like diisopropyldimethoxysilane (B91332) (P-donor), n-propyltrimethoxysilane (N-donor), and paraethoxyethylbenzoate (PEEB), the D-donor demonstrated the highest activity. uwaterloo.ca

The use of aminosilane (B1250345) compounds, such as bis(ethylamino)di-cyclopentyl silane (T01 donor), also shows interesting effects on polymerization activity. mdpi.com While the polymer yield with some aminosilane donors might be lower compared to conventional donors like cyclohexyl(methyl)dimethoxysilane (C-donor), they exhibit a high hydrogen response, which is an important industrial parameter. mdpi.com In the production of impact copolymers (ICP), which involves the block copolymerization of polypropylene and ethylene-propylene copolymer, aminosilane donors like the T01 donor have demonstrated high copolymerization performance. mdpi.com

Table 1: Influence of Cyclopentylsilane Derivatives on Propylene Polymerization Activity

| External Donor | Catalyst System | Monomer(s) | Key Findings on Activity | Reference(s) |

| Dicyclopentyldimethoxysilane (D-donor) | 4th Generation Ziegler-Natta | Propylene | Highest activity compared to P, N, and PEEB donors. | uwaterloo.ca |

| Bis(ethylamino)di-cyclopentyl silane (T01 donor) | Ziegler-Natta | Propylene | Lower homopolymerization activity compared to C-donor, but high hydrogen response. | mdpi.com |

| Bis(ethylamino)di-cyclopentyl silane (T01 donor) | Ziegler-Natta | Propylene/Ethylene (B1197577) | High copolymerization performance in impact copolymer production. | mdpi.com |

Stereoregularity Control and Enhancement in Polyolefins

One of the primary functions of an external donor is to control the stereochemistry of the polymer chain, leading to high isotacticity in polypropylene. free.fr Cyclopentylsilane derivatives have proven to be highly effective in this regard. Dicyclopentyldimethoxysilane (D-donor) is particularly known for imparting high stereospecificity to the polypropylene produced. free.fr Studies have shown that copolymers produced with D-donors exhibit higher isospecificity. diva-portal.org

The use of binary donor systems, which may include cyclopentylsilane derivatives, has also been shown to improve stereoregularity. mdpi.com Aminosilane compounds like the T01 donor, while in some cases showing lower stereoregularity when used alone compared to other aminosilanes, can still produce polymers with high stereoregularity. mdpi.com When compared with cyclohexyl(methyl)dimethoxysilane (C-donor), certain aminosilane external donors can lead to high stereoregularity, which is crucial for producing high-rigidity polypropylene. mdpi.com

Table 2: Effect of Cyclopentylsilane Derivatives on Polyolefin Stereoregularity

| External Donor | Polymer | Key Findings on Stereoregularity | Reference(s) |

| Dicyclopentyldimethoxysilane (D-donor) | Polypropylene | Confers particularly high stereospecificity. | free.fr |

| Dicyclopentyldimethoxysilane (D-donor) | Ethylene-Propylene Copolymer | Produced copolymers with higher isospecificity. | diva-portal.org |

| Bis(ethylamino)di-cyclopentyl silane (T01 donor) | Polypropylene | Can produce polymers with high stereoregularity, comparable to or exceeding other donors depending on conditions. | mdpi.com |

Molecular Weight Distribution and Polymer Microstructure Regulation

The external donor also plays a role in regulating the molecular weight and molecular weight distribution (MWD) of the resulting polymer. Dicyclopentyldimethoxysilane (D-donor) has been associated with the production of polypropylene with a broader MWD. free.fr This characteristic can be advantageous for certain applications as it can improve processability.

In studies comparing different silane external donors, it was found that dicyclopentyldimethoxysilane (Donor-D) produced polypropylene with a different molecular weight compared to an aminosilane donor like dipiperidyldimethoxysilane (Donor-Py). mdpi.com Specifically, Donor-Py produced polypropylene with a higher molecular weight than Donor-D. mdpi.com Furthermore, the hydrogen response, which is used to control molecular weight, is influenced by the external donor. Aminosilane donors, including those with cyclopentyl groups, have been noted for their high hydrogen response. mdpi.com This allows for effective control over the melt flow rate (MFR) of the polymer, a critical parameter for processing. mdpi.com

Table 3: Impact of Cyclopentylsilane Derivatives on Molecular Weight and Microstructure

| External Donor | Polymer | Key Findings on Molecular Weight/Microstructure | Reference(s) |

| Dicyclopentyldimethoxysilane (D-donor) | Polypropylene | Results in a broader Molecular Weight Distribution (MWD). | free.fr |

| Dicyclopentyldimethoxysilane (D-donor) | Polypropylene | Produced polypropylene with a lower molecular weight compared to Donor-Py. | mdpi.com |

| Bis(ethylamino)di-cyclopentyl silane (T01 donor) | Polypropylene | Exhibits a very high hydrogen response, allowing for effective molecular weight control. | mdpi.com |

Cyclopentylsilane in Metallocene and Post-Metallocene Catalyst Systems

Metallocene and post-metallocene catalysts are known for being single-site catalysts, which typically produce polymers with narrow molecular weight distributions and uniform microstructures. wikipedia.orgd-nb.info These advanced catalyst systems offer a high degree of control over polymer architecture. wikipedia.org While the modification of ligands is a key area of research in these systems, the specific role of cyclopentylsilane as an external additive or as a functional group on the ligands is not extensively documented in the available literature. The primary focus of external donors remains within the domain of traditional Ziegler-Natta catalysis to control the multiple active sites inherent to those systems. free.fr

Functional Polymer Synthesis through Cyclopentylsilane Inclusion

The synthesis of functional polymers, which contain specific reactive groups, is a significant area of polymer chemistry, enabling the creation of materials with tailored properties for advanced applications. msu.edu This is often achieved through the polymerization of functional monomers or by post-polymerization modification. msu.edu

Copolymerization Studies and Performance Enhancement

In the context of Ziegler-Natta catalysis, cyclopentylsilane-based external donors have demonstrated a positive impact on copolymerization performance. For instance, aminosilane compounds like the T01 donor show high copolymerization performance of propylene and ethylene in the production of impact copolymers. mdpi.com The use of dicyclopentyldimethoxysilane (D-donor) in ethylene/propylene copolymerization has been shown to produce copolymers with higher isospecificity and a higher ethylene content in the final polymer compared to other donors like the P-donor. diva-portal.org These findings indicate that the choice of a cyclopentylsilane-based external donor can be a tool to enhance the performance and control the composition of copolymers.

Integration of Cyclopentylsilane in Organic Synthesis and Organosilicon Compound Design

Intermediate in the Synthesis of Diverse Organosilicon Compounds

Cyclopentylsilane (B15369427) serves as a crucial precursor for a variety of more complex organosilicon compounds. Its derivatives are particularly important in the construction of sophisticated molecular and macromolecular structures.

One significant application is the synthesis of Polyhedral Oligomeric Silsesquioxanes (POSS). Trichloro(cyclopentyl)silane, which is synthesized via the hydrosilylation of cyclopentene (B43876) with trichlorosilane (B8805176), is a key starting material for POSS derivatives. thieme-connect.com The subsequent hydrolysis and condensation of trichloro(cyclopentyl)silane lead to the formation of these cage-like structures, which are used to enhance the thermo-mechanical properties of polymers. thieme-connect.com

The fundamental cyclopentylsilane can be synthesized through the reaction of iodosilane (B88989) with cyclopentylmagnesium bromide. researchgate.net This foundational molecule opens the door to further functionalization.

In the realm of complex molecule synthesis, functionalized cyclopentylsilanes are pivotal intermediates. For instance, an allylic cyclopentylsilane derivative was instrumental in the total synthesis of the marine dolabellane diterpene (+)-4,5-deoxyneodolabelline. cmu.edu This demonstrates the utility of the cyclopentylsilane moiety in assembling intricate natural product frameworks. The development of novel methods for creating functionalized silylcyclopentenes further broadens the synthetic toolbox, providing access to unique structures with potential applications in materials science and medicinal chemistry. nih.govnih.gov

| Derivative | Synthesis Method | Application | Reference |

|---|---|---|---|

| Trichloro(cyclopentyl)silane | Hydrosilylation of cyclopentene and trichlorosilane | Precursor for Polyhedral Oligomeric Silsesquioxanes (POSS) | thieme-connect.com |

| Cyclopentylsilane | Reaction of iodosilane with cyclopentylmagnesium bromide | Fundamental organosilicon building block | researchgate.net |

| Allylic cyclopentylsilanes | Copper-catalyzed 1,4-addition to 2-methyl-2-cyclopentenone followed by alkylation | Intermediate in natural product synthesis | cmu.edu |

Utilization in Silyl (B83357) Ether Formation and Protective Group Chemistry

In organic synthesis, protecting groups are essential for temporarily masking reactive functional groups, such as alcohols, to prevent unwanted side reactions. Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, general stability under many reaction conditions, and reliable methods for removal. gelest.comgoogle.com

The formation of a silyl ether, a process known as silylation, typically involves reacting an alcohol with a silyl halide (e.g., a silyl chloride) in the presence of a base. google.com The stability of the resulting silyl ether is largely determined by the steric bulk of the substituent groups on the silicon atom. uwindsor.ca Larger, bulkier groups increase the steric hindrance around the silicon-oxygen bond, making the ether more stable to hydrolysis and acidic conditions. uwindsor.caorganic-chemistry.org

While not as ubiquitous as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) ethers, cyclopentylsilyl ethers can be formed and utilized in synthesis. thieme-connect.com The cyclopentyl group provides a moderate level of steric bulk, suggesting its stability would be greater than that of the trimethylsilyl (B98337) (TMS) group but less than highly hindered groups like TIPS. This intermediate stability can be advantageous for selective protection and deprotection strategies. An iron-catalyzed hydrosilylation of carbonyl compounds using a cyclopentyl(dimethyl)silicon;iron complex has been shown to produce silyl ethers. Deprotection is typically achieved using a source of fluoride (B91410) ions, such as tetra-n-butylammonium fluoride (TBAF), which cleaves the strong silicon-oxygen bond due to the even greater strength of the silicon-fluoride bond. uwindsor.caorganic-chemistry.org

| Silyl Group | Abbreviation | Typical Reagent | Relative Steric Bulk | Relative Stability |

|---|---|---|---|---|

| Trimethylsilyl | TMS | TMS-Cl | Low | Low (sensitive to mild acid) |

| Triethylsilyl | TES | TES-Cl | Moderate | Moderate |

| Cyclopentyl(dimethyl)silyl | - | Cp(Me)₂Si-Cl (Hypothetical) | Moderate-High | Intermediate (inferred) |

| tert-Butyldimethylsilyl | TBDMS or TBS | TBDMS-Cl | High | High (stable to many conditions) |

| Triisopropylsilyl | TIPS | TIPS-Cl | Very High | Very High |

Role in Stabilizing Reactive Intermediates in Catalytic Cycles

The cyclopentylsilane moiety can play a significant role in catalysis, not typically as the catalyst itself, but as a component of a ligand or co-catalyst that modulates the properties of a metallic active center. The primary function of a ligand in a catalyst complex is to solubilize the metal salt and, more importantly, to fine-tune the steric and electronic environment of the metal. cmu.edunih.gov This tuning is critical for stabilizing reactive intermediates that form during a catalytic cycle, thereby controlling the activity and selectivity of the reaction. nih.gov

A notable example is the use of bis(ethylamino)di-cyclopentyl silane (B1218182) as an external electron donor in Ziegler-Natta catalysis for the polymerization of propylene (B89431). researchgate.net In this system, the silane derivative interacts with the titanium-magnesium catalyst, influencing the nature of the active sites. researchgate.netresearchgate.net This interaction helps to control the stereochemistry of the growing polymer chain, leading to polypropylene (B1209903) with desired material properties. The steric bulk and electronic properties of the dicyclopentylsilane derivative are crucial for achieving this control.

Cyclopentylsilane-Based Reagents in Specialized Organic Transformations

Beyond their role as simple intermediates, cyclopentylsilane-based reagents are employed in highly specialized and advanced organic transformations, enabling the construction of complex molecular architectures.

A compelling example is found in the total synthesis of the marine natural product (+)-4,5-deoxyneodolabelline, where a custom-synthesized, chiral allylic cyclopentylsilane was used as a key reagent in a stereoselective coupling reaction. cmu.edu This highlights the ability to embed significant complexity within a cyclopentylsilane reagent to achieve a specific and challenging synthetic goal.

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a fundamental transformation in organosilicon chemistry. pageplace.de Cyclopentylsilane and its derivatives participate in these reactions, often driven by sophisticated catalytic systems. A metal-free approach using Frustrated Lewis Pairs (FLPs) has been developed to catalyze the hydrosilylation of pentafulvenes with silanes, including those that would form cyclopentylsilane-containing products. rsc.org This reaction proceeds through a domino sequence of hydrosilylation, hydrogenation, and protodesilylation, showcasing a modern, specialized method for creating functionalized cyclopentyl derivatives. rsc.org

Furthermore, cyclopentylsilane derivatives have found a niche in industrial catalysis. As mentioned, bis(ethylamino)di-cyclopentyl silane acts as an external donor in Ziegler-Natta polymerization to control polymer properties. researchgate.net This application in one of the largest-scale chemical manufacturing processes underscores the practical impact of specialized cyclopentylsilane reagents.

| Transformation | Role of Cyclopentylsilane Reagent | Catalyst/Conditions | Significance | Reference |

|---|---|---|---|---|

| Natural Product Synthesis | Chiral allylic cyclopentylsilane as a key coupling partner. | Carbon-Ferrier protocol | Enables stereoselective construction of a complex molecular core. | cmu.edu |

| Fulvene Hydrosilylation | Forms silylated cyclopentene derivatives. | Frustrated Lewis Pair (FLP) catalysis | A metal-free, domino reaction for creating functionalized cyclopentyl compounds. | rsc.org |

| Ziegler-Natta Polymerization | Bis(ethylamino)di-cyclopentyl silane as an external donor. | Titanium-magnesium catalyst | Controls stereoregularity and properties of industrial-scale polypropylene. | researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| (+)-4,5-deoxyneodolabelline |

| 2-methyl-2-cyclopentenone |

| Bis(ethylamino)di-cyclopentyl silane |

| Cyclopentene |

| Cyclopentyl(dimethyl)silicon;iron |

| Cyclopentylmagnesium bromide |

| Cyclopentylsilane |

| Iodosilane |

| Tetra-n-butylammonium fluoride (TBAF) |

| Trichloro(cyclopentyl)silane |

| Trichlorosilane |

Materials Science and Surface Engineering Applications of Cyclopentylsilane

Silane (B1218182) Coupling Agent Functionalities in Composite Materials

While specific studies on cyclopentylsilane (B15369427) as a coupling agent are not extensively detailed in public research, its function can be inferred from its structure. A functionalized version, such as cyclopentyltrialkoxysilane, would follow the established reaction mechanism. The cyclopentyl group, being a non-polar hydrocarbon, would interact with the polymer matrix through physical entanglement and van der Waals forces, enhancing compatibility, particularly with non-polar polymers.

Interfacial Adhesion Enhancement between Inorganic Fillers and Organic Polymer Matrices

The primary role of a silane coupling agent in a composite material is to enhance the adhesion at the interface between the inorganic filler (e.g., glass fibers, silica (B1680970), metal oxides) and the organic polymer matrix (e.g., epoxy, polypropylene). nih.govncsu.edu Without a coupling agent, the lack of affinity between the hydrophilic inorganic surface and the hydrophobic polymer matrix leads to a weak boundary, which can be a point of failure under stress or environmental exposure. scirp.org

| Property | Unfilled Polymer | Composite without Coupling Agent | Composite with Silane Coupling Agent |

| Tensile Strength | Low | Moderate | High |

| Flexural Modulus | Low | High | Very High |

| Interlaminar Shear Strength | N/A | Low | High |

| Water Absorption | Low | High (at interface) | Low |

| Impact of Adhesion | N/A | Poor stress transfer, prone to delamination | Efficient stress transfer, improved toughness |

Table 1: Illustrative effect of a silane coupling agent on the general properties of a fiber-reinforced polymer composite. The data demonstrates the significant improvement in mechanical and durability characteristics due to enhanced interfacial adhesion.

Application in Silica-Filled Rubber Composites

In the tire and rubber industry, silica is widely used as a reinforcing filler to produce compounds with low rolling resistance and high wet grip. evonik.com However, the polar surface of silica is inherently incompatible with non-polar rubbers like natural rubber (NR) or styrene-butadiene rubber (SBR). evonik.com This incompatibility leads to poor silica dispersion and weak filler-rubber interaction, which compromises the desired performance benefits.

Silane coupling agents are essential additives to overcome this challenge. A bifunctional silane with a group like the cyclopentyl moiety would be particularly effective. The silane end reacts with the silica surface, while the bulky, hydrophobic cyclopentyl group enhances compatibility with the rubber matrix, improving silica dispersion. gelest.com This leads to a reduction in filler-filler interactions (the Payne effect) and a stronger bond between the silica and the rubber. The result is a rubber compound with lower viscosity for easier processing, reduced heat buildup, and enhanced mechanical properties such as tensile strength and abrasion resistance. gwunitedsilicones.com

Surface Functionalization and Self-Assembled Monolayer (SAM) Formation

Surface functionalization is a process that modifies the surface of a material to impart new physical, chemical, or biological properties without altering the bulk material. nih.gov One of the most precise methods for this is the formation of self-assembled monolayers (SAMs). SAMs are highly ordered, single-molecule-thick layers that spontaneously form on a substrate. Silanes are a primary class of molecules used for creating SAMs on hydroxylated surfaces like silicon wafers, glass, and metal oxides. dxfluidics.com

The formation process involves the hydrolysis of the silane's reactive groups and subsequent condensation to form strong covalent bonds with the substrate surface. gwunitedsilicones.com The organic groups (in this case, cyclopentyl) then orient themselves away from the surface, creating a new, well-defined interface. gelest.com The properties of this new surface—such as wettability, adhesion, and chemical reactivity—are determined by the nature of these exposed organic groups. mdpi.com

Optimization of Surface Coverage and Density at Nanoscale Interfaces

The quality of a SAM is defined by its packing density, order, and defect-free coverage of the surface. beilstein-journals.org These characteristics are influenced by the molecular structure of the silane, the deposition conditions (e.g., solvent, temperature), and the nature of the substrate. For alkylsilanes, the length and shape of the alkyl chain play a critical role.

The use of cyclopentylsilane for SAM formation would result in a surface with distinct properties. The cyclopentyl group is a non-polar, hydrophobic moiety. gelest.com Surfaces functionalized with cyclopentylsilane would therefore exhibit high water contact angles, indicating a hydrophobic or water-repellent nature. vaccoat.comnih.gov Compared to long, linear alkyl chains that can pack into a dense, crystalline-like structure, the bulky, cyclic shape of the cyclopentyl group would likely result in a lower packing density. nih.gov While less dense, the resulting monolayer would still effectively passivate the surface and create a robust hydrophobic barrier. The optimization of coverage involves controlling deposition parameters to ensure a complete, uniform monolayer is formed.

| Modifying Silane (Organic Group) | Expected Water Contact Angle | Key Surface Property | Probable Packing Density |

| Short-chain linear alkyl (e.g., Propyl) | ~95° | Hydrophobic | Moderate |

| Long-chain linear alkyl (e.g., Octadecyl) | ~110° | Very Hydrophobic | High |

| Cyclopentyl | ~100-105° | Hydrophobic | Moderate-Low |

| Fluoroalkyl | >120° | Superhydrophobic / Oleophobic | High |

| Amine-terminated | <40° | Hydrophilic / Reactive | Moderate |

Table 2: Representative water contact angles and packing densities for surfaces modified with different types of silanes. The cyclopentyl group provides a significant hydrophobic effect, intermediate between short and long linear alkyl chains.

Resin Modification and Performance Enhancement in Polymer Systems

Silanes can be integrated directly into the structure of polymer resins to act as internal modifiers, enhancing the bulk properties of the final material. nih.gov This is achieved by using silanes with a reactive organic group that can participate in the polymerization process, either through copolymerization or by grafting onto the polymer backbone. nasa.gov This approach is used to improve characteristics such as adhesion, weather resistance, and mechanical strength in a variety of resin systems, including polyesters, polyurethanes, and acrylics.

A functionalized cyclopentylsilane, for example, a methacryloxy-functional cyclopentylsilane, could be copolymerized into an acrylic resin. The incorporation of the cyclopentyl group into the polymer structure would be expected to increase the hydrophobicity and potentially alter the thermal and mechanical properties of the resin. This modification can lead to coatings with improved water resistance and durability.

Precursor for Functionalized Silica and Hybrid Organic-Inorganic Materials

Cyclopentylsilane can serve as a precursor in the synthesis of advanced functional materials. In the sol-gel process, for instance, alkoxysilanes like tetraethoxysilane (TEOS) are hydrolyzed and condensed to form a silica network. By introducing cyclopentyltrialkoxysilane as a co-precursor in this process, the cyclopentyl groups become chemically integrated into the resulting silica structure.

This creates a hybrid organic-inorganic material at the molecular level. mdpi.com The resulting material is no longer pure silica but a functionalized network that combines the robustness of the inorganic silica framework with the properties of the organic cyclopentyl group, such as hydrophobicity. These hybrid materials have applications in specialized coatings, functionalized nanoparticles, and as chromatographic stationary phases where surface interactions are critical.

Computational and Theoretical Studies of Cyclopentylsilane Systems

Density Functional Theory (DFT) Calculations for Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the reactivity of molecules like cyclopentylsilane (B15369427). mdpi.comnih.gov DFT methods calculate the electronic structure of a molecule based on its electron density, which allows for the prediction of various chemical properties and reactivity descriptors. nih.govaps.org These calculations can model reaction pathways and determine the energetics of transition states, providing a quantitative understanding of chemical reactions. rsc.org

The activation of the silicon-hydrogen (Si-H) bond is a fundamental step in many important chemical transformations, such as hydrosilylation and dehydrogenative coupling. DFT calculations are particularly effective for modeling the energetics of this process. By constructing a computational model of a reaction, researchers can calculate the potential energy surface and identify the transition state for Si-H bond cleavage.

The methodology typically involves:

Geometry Optimization: The three-dimensional structures of the reactants, transition state, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These are performed to confirm that the optimized structures correspond to energy minima (for reactants and products) or a first-order saddle point (for the transition state) and to calculate thermodynamic properties like zero-point vibrational energy (ZPVE).

Energy Calculation: Single-point energy calculations, often with a higher-level basis set, are performed on the optimized geometries to obtain accurate electronic energies.

For cyclopentylsilane, DFT can be used to model its reaction with a catalyst, for example, a transition metal complex. The calculations would determine the bond dissociation energy (BDE) of the Si-H bond and the energy barrier required for its activation. Studies on similar molecules, such as the reaction of SiH4 with lanthanocene complexes, have shown that DFT can effectively predict the preferred reaction pathways, indicating whether Si-H, Si-C, or C-H bond activation is more favorable. rsc.org In a reaction involving cyclopentylsilane, DFT could predict how the cyclopentyl group influences the reactivity of the Si-H bond compared to other alkylsilanes. For instance, computational studies on C-H bond activation in methane (B114726) on catalyst clusters have successfully determined activation energies and reaction thermodynamics, a similar approach can be applied to the Si-H bond in cyclopentylsilane. eco-vector.com

Table 1: Representative DFT-Calculated Energetic Data for a Hypothetical Si-H Activation of Cyclopentylsilane

| Parameter | Description | Calculated Value (kcal/mol) |

| E_reactants | Energy of Cyclopentylsilane + Catalyst | 0.0 (Reference) |

| E_TS | Energy of the Transition State | +25.4 |

| E_products | Energy of the Silylated Catalyst + H2 | -10.2 |

| ΔE‡ | Activation Energy (E_TS - E_reactants) | +25.4 |

| ΔE_rxn | Reaction Energy (E_products - E_reactants) | -10.2 |

Note: The values in this table are hypothetical and for illustrative purposes, based on typical values for such reactions found in the literature.

Organometallic reactions are central to catalysis, and predicting their activation barriers is crucial for understanding reaction rates and mechanisms. DFT is a primary tool for this purpose. chemrxiv.org By modeling the complete reaction profile, from reactant association to product dissociation, DFT can elucidate the step-by-step mechanism and identify the rate-determining step. uni-goettingen.de

For a reaction involving cyclopentylsilane, such as its addition to an unsaturated organic molecule catalyzed by a transition metal complex, DFT calculations can predict the activation barriers for key elementary steps like oxidative addition, migratory insertion, and reductive elimination. For example, detailed DFT studies on cationic zirconocene (B1252598) compounds have been used to calculate the Gibbs free energy of activation for internal rotations and interactions with the metal center, demonstrating the level of detail achievable. nih.gov The accuracy of these predictions depends heavily on the choice of the exchange-correlation functional and basis set, and benchmarks against experimental data or high-level coupled-cluster calculations are often performed to validate the chosen computational method. chemrxiv.org

Recent research has demonstrated the possibility of overcoming very high activation barriers (50–70 kcal/mol) in solution-phase organic reactions through high-temperature synthesis, with DFT calculations providing crucial validation of the reaction mechanisms. rsc.org This highlights the predictive power of DFT in exploring challenging chemical transformations that could involve cyclopentylsilane.

Table 2: Predicted Activation Barriers for a Hypothetical Multi-Step Organometallic Reaction Involving Cyclopentylsilane

| Reaction Step | Description | Predicted Activation Barrier (ΔG‡, kcal/mol) |

| 1. Oxidative Addition | Activation of the Si-H bond at the metal center. | 18.5 |

| 2. Migratory Insertion | Insertion of an alkene into the M-H or M-Si bond. | 15.2 |

| 3. Reductive Elimination | Formation of the C-Si bond and release of the product. | 22.1 |

Note: The values in this table are hypothetical, illustrating a potential reaction pathway. The highest barrier often indicates the rate-determining step.

Modeling of Si-H Bond Activation Energetics

Molecular Dynamics Simulations of Interfacial Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. uel.ac.uk By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of dynamic processes, such as interfacial phenomena, that are not accessible through static calculations. nih.govmdpi.com

For cyclopentylsilane, MD simulations can be employed to understand its behavior at interfaces, which is relevant for applications in surface modification, coatings, and composite materials. For instance, a patent describes the use of cyclopentylsilane to deposit silicon shells on nanoparticles, a process governed by interfacial interactions. google.com An MD simulation could model this by placing cyclopentylsilane molecules near a nanoparticle surface in a simulation box with periodic boundary conditions. The simulation would track the trajectories of each atom, revealing how the molecules approach, adsorb onto, and potentially react at the surface.

Key insights from such simulations could include:

Adsorption Dynamics: The orientation and conformation of cyclopentylsilane molecules as they adsorb onto a substrate.

Diffusion Behavior: The calculation of diffusion coefficients for cyclopentylsilane on a surface or within a polymer matrix. mdpi.com

Interfacial Energy: The strength of the interaction between cyclopentylsilane and the surface material, which can be calculated from the simulation. mdpi.com

Structural Arrangement: The formation of self-assembled monolayers or thicker films, and how processing conditions like temperature and pressure affect the final structure. dovepress.com

Table 3: Typical Parameters and Outputs for an MD Simulation of Cyclopentylsilane on a Silicon Surface

| Parameter/Output | Description | Example Value/Result |

| Input Parameters | ||

| Force Field | Describes the potential energy of the system. | COMPASS or ReaxFF |

| System Size | Number of atoms in the simulation box. | ~5,000-50,000 atoms |

| Temperature | Controlled via a thermostat. | 300 K - 800 K |

| Pressure | Controlled via a barostat (for NPT ensemble). | 1 atm |

| Simulation Time | Duration of the simulation. | 10 - 100 nanoseconds |

| Output Analyses | ||

| Radial Distribution Function | Describes the probability of finding atoms at a certain distance. | Peaks indicating Si-Si, Si-O bond formation. |

| Mean Squared Displacement | Used to calculate the diffusion coefficient. | Diffusion coefficient of 1.5 x 10⁻⁹ m²/s. |

| Binding Energy | Strength of interaction between cyclopentylsilane and the surface. | Calculated interaction energy profile. |

Note: The values in this table are illustrative of a typical MD simulation setup.

Quantitative Structure-Activity Relationship (QSAR) Studies for Catalyst Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the structural properties of a set of compounds and their biological activity or chemical reactivity. wikipedia.orgmdpi.com In the context of catalysis, QSAR can be a powerful tool for designing new, more efficient catalysts for reactions involving cyclopentylsilane. mdpi.com

A QSAR study for catalyst design would typically proceed as follows:

Data Set Selection: A diverse set of catalysts known to promote a specific reaction (e.g., hydrosilylation using cyclopentylsilane) is selected. Their experimental activities (e.g., reaction yield or turnover frequency) are compiled.

Descriptor Calculation: For each catalyst in the set, a range of molecular descriptors are calculated. These can be constitutional, topological, geometrical, or quantum-chemical descriptors that quantify various aspects of the catalyst's structure. nih.gov

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., support vector machines, neural networks), are used to build a mathematical model that correlates the descriptors with the observed catalytic activity. researchgate.net

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted. wikipedia.org

Prediction: Once validated, the model can be used to predict the activity of new, untested catalyst structures. This allows for the in silico screening of large virtual libraries of potential catalysts, prioritizing the most promising candidates for synthesis and experimental testing.

For a reaction involving cyclopentylsilane, a QSAR model could help identify the key structural features of a catalyst (e.g., the steric bulk or electronic properties of its ligands) that lead to high reactivity and selectivity.

Table 4: Example of a Data Matrix for a QSAR Study on Catalysts for Cyclopentylsilane Hydrosilylation

| Catalyst | Log(Activity) | Steric Descriptor (e.g., Tolman's Cone Angle) | Electronic Descriptor (e.g., Hammett Constant) | Quantum Descriptor (e.g., LUMO Energy) |

| Catalyst 1 | 2.1 | 145° | -0.17 | -1.2 eV |

| Catalyst 2 | 1.8 | 160° | 0.00 | -1.1 eV |

| Catalyst 3 | 2.5 | 132° | -0.28 | -1.5 eV |

| ... | ... | ... | ... | ... |

| Catalyst N | 1.5 | 182° | 0.23 | -0.9 eV |

Note: This table illustrates the structure of the data used to build a QSAR model. The values are hypothetical.

Analysis of Electronic Structure and Bonding Properties

A detailed analysis of the electronic structure and bonding provides fundamental insights into the stability, reactivity, and physical properties of cyclopentylsilane. Gas-phase electron diffraction studies combined with quantum chemical calculations have determined that cyclopentylsilane undergoes pseudorotational motion and that its most stable conformer is an envelope form (Cs symmetry) with the silyl (B83357) group in an equatorial position. researchgate.net

Computational methods can further dissect the nature of the chemical bonds within the molecule.

Population Analysis: Techniques like Mulliken population analysis can be used to calculate partial atomic charges and bond overlap populations from the results of a DFT calculation. cam.ac.uk This provides a quantitative measure of the ionicity and covalency of the bonds. For cyclopentylsilane, this analysis would reveal the charge distribution and the strength of the C-C, C-Si, and Si-H bonds.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemical picture of bonding in terms of localized orbitals, including lone pairs, bonds, and antibonds. It can quantify hyperconjugative interactions, which are crucial for understanding molecular stability and reactivity.

Electron Localization Function (ELF): ELF is a method used to visualize regions of high electron localization, which correspond to chemical bonds and lone pairs. jussieu.fr An ELF analysis of cyclopentylsilane would provide an intuitive 3D picture of its covalent bonding framework, clearly distinguishing the C-C, C-Si, and Si-H bonds.

These analyses help explain the molecule's structure and reactivity. For example, the calculated bond lengths (e.g., r(C-C) = 1.548 Å, r(Si-C) = 1.874 Å, r(Si-H) = 1.490 Å) and angles (e.g., ∠SiCC = 113.1°) from diffraction and computational studies provide the basis for understanding its steric and electronic properties. researchgate.net

Table 5: Illustrative Calculated Electronic and Bonding Properties for Cyclopentylsilane

| Property | Bond/Atom | Calculated Value |

| Mulliken Atomic Charge | Si | +0.55 |

| C (alpha to Si) | -0.30 | |

| H (on Si) | -0.15 | |

| Overlap Population | Si-C | 0.65 |

| Si-H | 0.78 | |

| C-C | 0.95 | |

| Bond Length (rg) | Si-C | 1.874 Å researchgate.net |

| Si-H | 1.490 Å researchgate.net | |

| C-C (average) | 1.548 Å researchgate.net |

Note: Mulliken charges and overlap populations are illustrative and depend on the level of theory and basis set used. Experimental bond lengths are provided for comparison. researchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques for Cyclopentylsilanes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Tracking

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a fundamental technique for the characterization of cyclopentylsilanes. core.ac.ukgoogle.commdpi.com It provides a wealth of information regarding the chemical environment of various nuclei, including ¹H, ¹³C, and ²⁹Si, enabling precise structural determination. The analysis of NMR spectra involves the interpretation of chemical shifts, coupling constants, and signal integrals to assemble a comprehensive picture of the molecular structure.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Cyclopentylsilane (B15369427) This table is interactive. Click on the headers to sort.

| Nucleus | Functional Group | Chemical Shift (ppm) |

|---|---|---|

| ¹H | Si-H | ~3.6 |

| ¹H | CH (methine) | ~1.5 |

| ¹H | CH₂ (methylene) | ~1.3-1.7 |

| ¹³C | CH (methine) | ~27 |

Isotopic labeling, particularly the substitution of hydrogen with its heavier isotope deuterium (B1214612) (²H), is a powerful strategy for probing reaction mechanisms involving cyclopentylsilane. pharmaffiliates.comsynmr.incdnisotopes.comzeochem.com By introducing deuterium at specific positions within the molecule, researchers can track the movement and transformation of atoms during a chemical reaction. synmr.in For example, using deuterated cyclopentylsilane in a reaction and subsequently analyzing the product distribution and the location of the deuterium atoms via NMR spectroscopy can provide critical evidence for proposed mechanistic pathways. This technique is invaluable in fields such as organic and organometallic chemistry for understanding reaction intermediates and transition states. pharmaffiliates.com

The signal-to-noise ratio (S/N) is a critical parameter in NMR spectroscopy, representing the ratio of the signal intensity to the background noise level. nih.gov A higher S/N allows for the detection of low-concentration species and improves the accuracy of quantitative measurements. uchicago.edu The S/N can be enhanced by increasing the number of scans, which allows the coherent signals to add up while the random noise partially cancels out. uchicago.edu

Integration of NMR signals is used to determine the relative number of nuclei contributing to each resonance. However, several factors can introduce errors into these measurements. For accurate integration, it is crucial to have a flat baseline and to set the integration limits wide enough to encompass the entire signal. The shape of an NMR signal is Lorentzian, and to capture over 99% of the signal's intensity, the integration range must be significantly wider than the peak's half-width. enfsi.eu The signal-to-noise ratio also directly affects the precision of the integration. enfsi.eu

Isotopic Labeling Studies (e.g., Deuterated Cyclopentylsilane)

Mass Spectrometry (MS) for Compound Identification and Reaction Monitoring

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of cyclopentylsilane and its derivatives. slideshare.netgoogle.com It is also instrumental in identifying unknown compounds and monitoring the progress of chemical reactions by detecting the formation of products and the consumption of reactants. slideshare.netthermofisher.com

The first step in mass spectrometry is the ionization of the analyte molecules. thermofisher.com Several ionization techniques are available, each with its own characteristics.

Electron Ionization (EI): This is a "hard" ionization technique that uses high-energy electrons to bombard the sample molecules. scioninstruments.com This process often leads to extensive fragmentation of the molecule, creating a unique and reproducible fragmentation pattern that can be used as a fingerprint for compound identification by comparing it to spectral libraries. thermofisher.comscioninstruments.com

Chemical Ionization (CI): In contrast to EI, CI is a "soft" ionization method that results in less fragmentation. scioninstruments.com It involves the use of a reagent gas, such as methane (B114726) or ammonia, which is first ionized. scioninstruments.com These reagent gas ions then react with the analyte molecules, typically through proton transfer, to form protonated molecules ([M+H]⁺). scioninstruments.com This technique is particularly useful for determining the molecular weight of a compound, as the molecular ion peak is often more prominent. scioninstruments.com

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique primarily used for large, non-volatile molecules. The sample is mixed with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte with minimal fragmentation. thermofisher.com

Electrospray Ionization (ESI): ESI is a soft ionization method suitable for polar and thermally labile molecules in solution. A high voltage is applied to a liquid stream of the sample, creating a fine mist of charged droplets. As the solvent evaporates, the charge is transferred to the analyte molecules. thermofisher.com

The fragmentation patterns observed in mass spectra provide valuable structural information. For cyclopentylsilane, under EI conditions, characteristic fragments would be expected from the cleavage of the silicon-carbon bond and the loss of hydrogen atoms.

Table 2: Predicted Major Mass Spectrometry Fragments for Cyclopentylsilane This table is interactive. Click on the headers to sort.

| Ion | Formula | m/z (most abundant isotope) |

|---|---|---|

| Molecular Ion | [C₅H₁₂Si]⁺ | 100 |

| Loss of H | [C₅H₁₁Si]⁺ | 99 |

| Loss of CH₃ | [C₄H₉Si]⁺ | 85 |

| Cyclopentyl cation | [C₅H₉]⁺ | 69 |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. agrisearch.cnscispace.comedinst.comsandberg.co.ukamericanpharmaceuticalreview.comyoutube.com Each molecule has a unique set of vibrational frequencies, resulting in a characteristic "fingerprint" spectrum that can be used for identification. edinst.comsandberg.co.uk These techniques are particularly powerful for identifying the functional groups present in a molecule.

For cyclopentylsilane, key vibrational modes include the Si-H stretch, which typically appears as a strong and sharp band in the IR spectrum, and the various C-H stretching and bending modes of the cyclopentyl ring. researchgate.net

A common challenge in both IR and Raman spectroscopy is the presence of a sloping or curved baseline, which can be caused by factors such as sample fluorescence in Raman spectroscopy or scattering effects in IR spectroscopy. researching.cnspectroscopyonline.com Accurate identification and analysis of spectral peaks require the removal of this baseline distortion. researching.cnrametrixtech.com Various mathematical algorithms, such as polynomial fitting and asymmetric least squares smoothing, have been developed to perform baseline correction. spectroscopyonline.comresearchgate.net The goal of these methods is to subtract the background signal without altering the true spectral features. rametrixtech.com

Once a corrected spectrum is obtained, the observed absorption or scattering bands are assigned to specific molecular vibrations. This interpretation is often aided by comparison with spectral databases and theoretical calculations of vibrational frequencies. researchgate.net The presence and position of characteristic peaks, such as the Si-H stretch for cyclopentylsilane, provide definitive evidence for the presence of specific functional groups. researchgate.net

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| Cyclopentylsilane |

Surface-Sensitive Techniques for Thin Film and Interfacial Analysis

Surface-sensitive techniques are indispensable for analyzing the thin films and interfacial layers where cyclopentylsilane compounds are often employed. thermofisher.comnrel.govnanoscience.com These methods probe the uppermost atomic layers of a material, providing critical information about surface chemistry and structure. thermofisher.comnrel.gov

Atomic Force Microscopy (AFM) for Surface Morphology and Coverage

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to visualize and measure surface topography at the nanoscale. oxinst.comhui-nano.com It operates by scanning a sharp tip attached to a cantilever across a sample surface, detecting the deflections of the cantilever to create a three-dimensional map. hui-nano.com This method is invaluable for assessing the quality, uniformity, and roughness of thin films formed using cyclopentylsilane precursors. azonano.comoxinst.comspectraresearch.com

In studies of silane-based self-assembled monolayers (SAMs), AFM is used to observe the morphology of the deposited films. mpg.dewiley.com For instance, research on various trialkoxysilane films has shown that while some silanes form poorly ordered layers, others with longer carbon chains can create more uniform and ordered monolayers. mpg.de AFM imaging can reveal the presence of aggregates or islands, indicating incomplete or non-uniform coverage. wiley.comnih.gov The root-mean-square (rms) roughness values obtained from AFM measurements provide a quantitative measure of surface smoothness, which is critical for applications requiring pristine surfaces. mpg.de For example, a uniform silane (B1218182) film might exhibit an rms roughness of 0.14 ± 0.02 nm, comparable to the underlying bare silicon substrate. mpg.de

| Silane Type | Deposition Conditions | Observed Morphology | RMS Roughness (Ra) | Island Height |

|---|---|---|---|---|

| Uncoated Silicon | N/A | Smooth, no islands | 0.09 nm | N/A |

| APREMS | 22 h deposition | Ordered layer | - | - |

| APTMS | 6 h at 25°C | Relatively rough layer with high island density | 0.28 nm | 1.5 - 2.0 nm |

| OTS | - | Uniform film | 0.14 ± 0.02 nm | - |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique that analyzes the elemental composition and the chemical and electronic states of elements within the top 1 to 10 nanometers of a material's surface. wikipedia.orgmat-cs.comnumberanalytics.comcea.frionoptika.comcnrs.fr The technique is based on the photoelectric effect, where X-rays irradiate a surface, causing the emission of core-level electrons whose kinetic energies are characteristic of the element and its chemical environment. numberanalytics.comcea.fr

For cyclopentylsilane-modified surfaces, XPS is essential for confirming the presence of silicon and other elements, and for determining their oxidation states. chemrxiv.orgaip.org For example, analysis of an oxidized silicon wafer can distinguish between elemental silicon (Si) and various silicon oxides (e.g., SiO, SiO₂, Si₂O₃) based on shifts in the Si 2p binding energy. wikipedia.org High-resolution scans of specific elemental peaks, such as the Si 2p, C 1s, and N 1s, provide detailed information about chemical bonding. nih.gov In the context of surface functionalization, XPS can verify the covalent attachment of silane molecules to a substrate by identifying characteristic Si-O or Si-N bonds. nih.gov The relative atomic concentrations derived from XPS data are used to quantify the surface coverage and stoichiometry of the deposited layers. cea.frchemrxiv.org